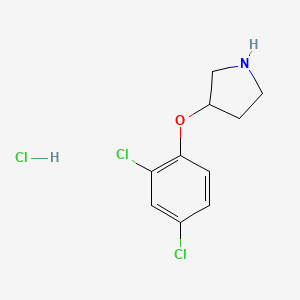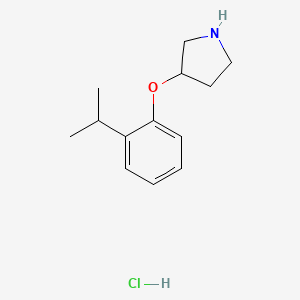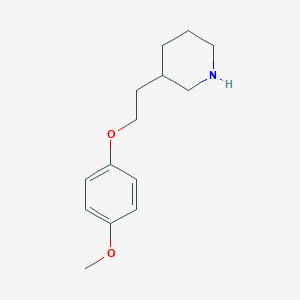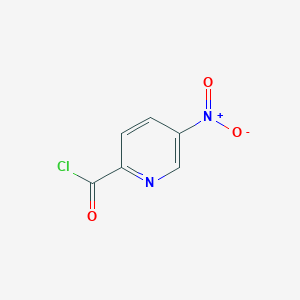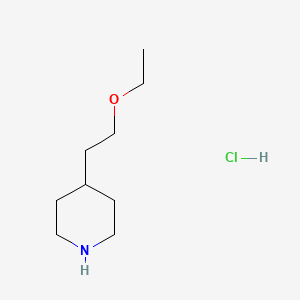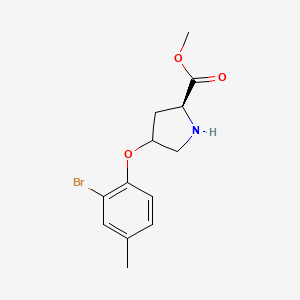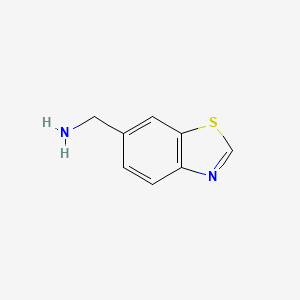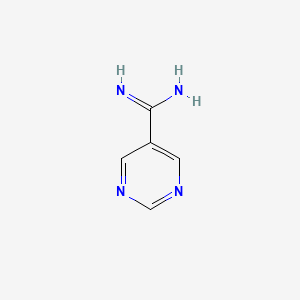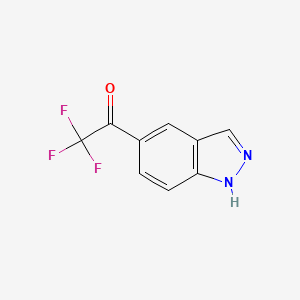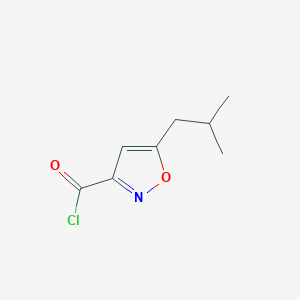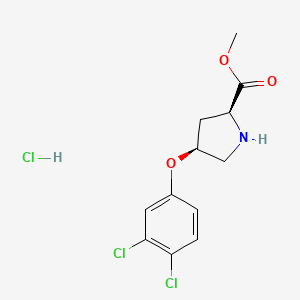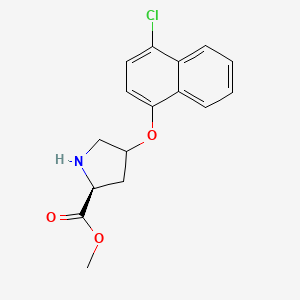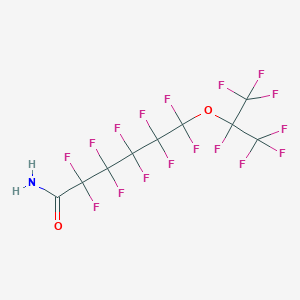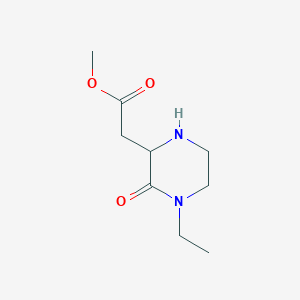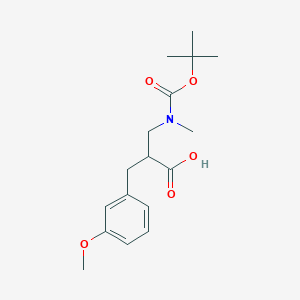
2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid, commonly known as Boc-MPMPA, is a synthetic molecule used in a variety of scientific research applications. It is a derivative of propionic acid and is composed of nitrogen, carbon, and oxygen atoms. Boc-MPMPA is used in a variety of laboratory experiments and has been found to have a number of biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid involves the protection of the amine group, followed by the introduction of the Boc protecting group. The protected amine is then reacted with 3-methoxybenzaldehyde to form an imine intermediate, which is reduced to the corresponding amine. The final step involves the introduction of the propionic acid moiety through a reductive amination reaction.
Starting Materials
2-methylaminomethyl-propionic acid, Boc anhydride, 3-methoxybenzaldehyde, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Diethyl ether, Methanol, Ethyl acetate
Reaction
Step 1: Protection of the amine group by reacting 2-methylaminomethyl-propionic acid with Boc anhydride in the presence of a base such as sodium hydroxide in diethyl ether or methanol solvent., Step 2: Introduction of the Boc protecting group by reacting the protected amine with Boc anhydride in the presence of a base such as sodium hydroxide in diethyl ether or methanol solvent., Step 3: Formation of the imine intermediate by reacting the Boc-protected amine with 3-methoxybenzaldehyde in the presence of a catalyst such as hydrochloric acid in ethyl acetate solvent., Step 4: Reduction of the imine intermediate to the corresponding amine using a reducing agent such as sodium borohydride in methanol solvent., Step 5: Introduction of the propionic acid moiety through a reductive amination reaction by reacting the amine with propionic acid in the presence of a reducing agent such as sodium borohydride in methanol solvent.
科学研究应用
Boc-MPMPA has been found to be a useful compound in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a ligand for binding studies, and as a tool for studying the structure and function of proteins. Boc-MPMPA has also been used in the study of enzyme kinetics and in the development of enzyme inhibitors.
作用机制
The mechanism of action of Boc-MPMPA is not fully understood, but it is believed to act as a competitive inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase. Boc-MPMPA binds to the active sites of these enzymes and prevents them from catalyzing their respective reactions.
生化和生理效应
Boc-MPMPA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to a decrease in the levels of neurotransmitters, such as acetylcholine and butyrylcholine, which can in turn lead to a number of physiological effects. In addition, Boc-MPMPA has been found to have an inhibitory effect on the release of cytokines, which can lead to anti-inflammatory effects.
实验室实验的优点和局限性
Boc-MPMPA is a useful tool for laboratory experiments due to its ability to inhibit a number of enzymes. This makes it a valuable tool for studying enzyme kinetics and developing enzyme inhibitors. However, Boc-MPMPA can also be toxic to cells, so it should be used with caution in laboratory experiments.
未来方向
The future of Boc-MPMPA research is promising. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research is needed to develop more effective enzyme inhibitors based on Boc-MPMPA. Finally, further research is needed to investigate the potential therapeutic applications of Boc-MPMPA, such as in the treatment of neurological and inflammatory disorders.
属性
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-17(2,3)23-16(21)18(4)11-13(15(19)20)9-12-7-6-8-14(10-12)22-5/h6-8,10,13H,9,11H2,1-5H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNSPQTTYJTYEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CC1=CC(=CC=C1)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661458 |
Source


|
| Record name | 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-Boc-3-(3-Methoxy-phenyl)-2-methylaminomethyl-propionic acid | |
CAS RN |
886364-83-6 |
Source


|
| Record name | 2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

